2-(1-butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(1-butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is a synthetic organic compound belonging to the benzodiazole family. This compound is characterized by its complex structure, which includes a benzodiazole ring fused with a phenyl group and an ethylamine side chain. It is often used in scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride typically involves multiple steps:
Formation of the Benzodiazole Ring: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzodiazole core.
Substitution Reactions: The benzodiazole core is then subjected to substitution reactions to introduce the butyl and phenyl groups at the desired positions.
Attachment of the Ethylamine Side Chain: The final step involves the alkylation of the benzodiazole derivative with an ethylamine group, followed by the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1-butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while substitution reactions can introduce various functional groups onto the benzodiazole ring.
Scientific Research Applications
2-(1-butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride: Similar structure but with a methoxy group instead of a butyl group.
2-(1-butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethanol: Similar structure but with an ethanol group instead of an ethylamine group.
Uniqueness
2-(1-butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the ethylamine side chain. This structural uniqueness can result in distinct biological activities and chemical properties compared to other benzodiazole derivatives.
Properties
CAS No. |
2728436-63-1 |
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Molecular Formula |
C19H25Cl2N3 |
Molecular Weight |
366.3 |
Purity |
95 |
Origin of Product |
United States |
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